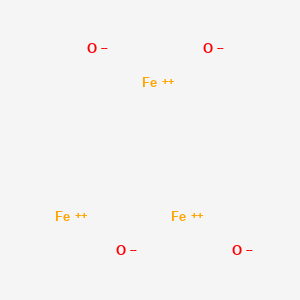

Nanoparticles,Triiron tetraoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Magnetite dispersion refers to the stable suspension of magnetite (Fe₃O₄) nanoparticles in a liquid medium. Magnetite is a naturally occurring iron oxide with unique magnetic properties, making it highly valuable in various scientific and industrial applications. The dispersion of magnetite nanoparticles enhances their usability in fields such as medicine, environmental remediation, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: Magnetite nanoparticles can be synthesized using several methods, including:

Thermal Decomposition: This method involves the thermal decomposition of iron precursors in the presence of surfactants at high temperatures.

Hydrothermal Synthesis: This technique involves the reaction of iron salts in a high-pressure, high-temperature aqueous solution.

Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

Industrial Production Methods: Industrial production of magnetite nanoparticles often employs the co-precipitation method due to its simplicity, cost-effectiveness, and ability to produce large quantities of nanoparticles with controlled size and shape .

Types of Reactions:

Oxidation: Magnetite can undergo oxidation to form maghemite (γ-Fe₂O₃) under certain conditions.

Reduction: Magnetite can be reduced to form metallic iron (Fe) under a hydrogen atmosphere.

Substitution: Magnetite can participate in ion-exchange reactions where metal ions in the magnetite lattice are replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.

Substitution: Involves the use of metal salts in an aqueous solution under controlled pH and temperature conditions.

Major Products:

Oxidation: Maghemite (γ-Fe₂O₃).

Reduction: Metallic iron (Fe).

Substitution: Various metal-substituted magnetite compounds.

科学的研究の応用

Magnetite dispersion has a wide range of applications in scientific research:

Environmental Remediation: Employed in the removal of heavy metals and organic pollutants from water.

Materials Science: Utilized in the development of magnetic nanocomposites and ferrofluids for various engineering applications.

Biology: Applied in cell separation, biosensing, and as carriers for biomolecules.

作用機序

The unique properties of magnetite nanoparticles arise from their superparamagnetic behavior, which allows them to be magnetized in the presence of an external magnetic field and demagnetized when the field is removed . This property is crucial for applications such as targeted drug delivery, where the nanoparticles can be directed to specific sites in the body using a magnetic field . The surface of magnetite nanoparticles can be functionalized with various molecules to enhance their biocompatibility and targeting ability .

類似化合物との比較

Maghemite (γ-Fe₂O₃): Similar to magnetite but with a different crystal structure and slightly different magnetic properties.

Hematite (α-Fe₂O₃): Another iron oxide with antiferromagnetic properties, used in different applications.

Cobalt Ferrite (CoFe₂O₄): A magnetic nanoparticle with higher coercivity and saturation magnetization compared to magnetite.

Uniqueness of Magnetite: Magnetite’s superparamagnetic properties, biocompatibility, and ease of synthesis make it uniquely suited for a wide range of applications, particularly in biomedicine and environmental remediation .

特性

分子式 |

Fe3O4-2 |

|---|---|

分子量 |

231.53 g/mol |

IUPAC名 |

iron(2+);oxygen(2-) |

InChI |

InChI=1S/3Fe.4O/q3*+2;4*-2 |

InChIキー |

IPPLQKQIHURHHK-UHFFFAOYSA-N |

正規SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+2].[Fe+2].[Fe+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8781196.png)

![4,6,6-Trimethyl-3-[2,6,6-trimethyl-3-(2,6,6-trimethyl-3-bicyclo[3.1.1]hept-1-enyl)-3-bicyclo[3.1.1]hept-1-enyl]bicyclo[3.1.1]hept-4-en-2-ol](/img/structure/B8781208.png)

![5-Bromo-1-trityl-1H-benzo[D][1,2,3]triazole](/img/structure/B8781234.png)